molecular formula C10H13ClN4O B8591676 1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone CAS No. 61655-59-2

1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone

Cat. No. B8591676
M. Wt: 240.69 g/mol
InChI Key: YJNNATMVNAVWAE-UHFFFAOYSA-N
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Patent
US04163849

Procedure details

6-Chloro-2-(1-piperazinyl)-pyrazine hydrochloride (15 g, 0.064 mole) is added to a solution of 20 g of sodium acetate trihydrate (0.147 mole) in 250 ml ice water. The vigorously stirred mixture is treated with 15 ml acetic anhydride followed by 100 ml water. The mixture is stirred 3 hours while warming to room temperature and the product, which separates as an oil, is extracted with toluene. The toluene extract is washed with water and concentrated in vacuo to give a crude product which is recrystallized twice from n-butylchloride to give the title compound, mp 106°-107.5° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[N:8]=[C:7]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:6]=[N:5][CH:4]=1.O.O.O.[C:18]([O-])(=[O:20])[CH3:19].[Na+].C(OC(=O)C)(=O)C>O>[Cl:2][C:3]1[N:8]=[C:7]([N:9]2[CH2:10][CH2:11][N:12]([C:18](=[O:20])[CH3:19])[CH2:13][CH2:14]2)[CH:6]=[N:5][CH:4]=1 |f:0.1,2.3.4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
Cl.ClC1=CN=CC(=N1)N1CCNCC1
Name
Quantity
20 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
ice water
Quantity
250 mL
Type
solvent
Smiles
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
WASH
Type
WASH
Details
is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
is recrystallized twice from n-butylchloride

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CN=CC(=N1)N1CCN(CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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